molecular formula C9H19NO4 B14230700 Hexanedioic acid;propan-1-amine CAS No. 487034-33-3

Hexanedioic acid;propan-1-amine

Cat. No.: B14230700
CAS No.: 487034-33-3
M. Wt: 205.25 g/mol
InChI Key: KGZQNUIEVNAEKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid can be synthesized through the oxidation of cyclohexanol and cyclohexanone using nitric acid . Propan-1-amine can be prepared via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis . The combination of hexanedioic acid and propan-1-amine can be achieved through a condensation reaction, where the carboxyl groups of hexanedioic acid react with the amine group of propan-1-amine to form an amide bond.

Industrial Production Methods

. Propan-1-amine is typically produced through the hydrogenation of propionitrile. The large-scale production of hexanedioic acid;propan-1-amine would likely involve these established methods, followed by a condensation reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid;propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro compounds.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated amine derivatives.

Mechanism of Action

The mechanism of action of hexanedioic acid;propan-1-amine involves the formation of amide bonds through nucleophilic acyl substitution. The carboxyl group of hexanedioic acid reacts with the amine group of propan-1-amine, resulting in the release of water and the formation of an amide bond . This reaction is facilitated by the presence of catalysts and specific reaction conditions, such as elevated temperatures and acidic or basic environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanedioic acid;propan-1-amine is unique due to its combination of carboxyl and amine functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in polymer chemistry, pharmaceuticals, and materials science.

Properties

CAS No.

487034-33-3

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

hexanedioic acid;propan-1-amine

InChI

InChI=1S/C6H10O4.C3H9N/c7-5(8)3-1-2-4-6(9)10;1-2-3-4/h1-4H2,(H,7,8)(H,9,10);2-4H2,1H3

InChI Key

KGZQNUIEVNAEKX-UHFFFAOYSA-N

Canonical SMILES

CCCN.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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